2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide 2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105227-76-6
VCID: VC6136237
InChI: InChI=1S/C19H24FN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26)
SMILES: COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Molecular Formula: C19H24FN5O3S2
Molecular Weight: 453.55

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide

CAS No.: 1105227-76-6

Cat. No.: VC6136237

Molecular Formula: C19H24FN5O3S2

Molecular Weight: 453.55

* For research use only. Not for human or veterinary use.

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide - 1105227-76-6

Specification

CAS No. 1105227-76-6
Molecular Formula C19H24FN5O3S2
Molecular Weight 453.55
IUPAC Name 2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C19H24FN5O3S2/c1-28-11-6-21-16(26)13-29-19-23-22-18(30-19)25-9-7-24(8-10-25)17(27)12-14-2-4-15(20)5-3-14/h2-5H,6-13H2,1H3,(H,21,26)
Standard InChI Key SGIQRNQQQYWZFE-UHFFFAOYSA-N
SMILES COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring (a five-membered heterocycle containing sulfur and two nitrogen atoms) substituted at position 5 with a piperazine moiety. The piperazine group is further functionalized with a 2-(4-fluorophenyl)acetyl unit, while position 2 of the thiadiazole ring is linked via a thioether bond to an N-(2-methoxyethyl)acetamide group. This architecture confers both lipophilic and polar characteristics, balancing membrane permeability and aqueous solubility.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₉H₂₄FN₅O₃S₂
Molecular Weight (g/mol)453.55
CAS Registry Number1105227-76-6
IUPAC Name2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
SMILESCOCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
InChI KeySGIQRNQQQYWZFE-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Strategy

The synthesis involves multi-step reactions, typically beginning with the formation of the 1,3,4-thiadiazole core. A representative pathway includes:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions .

  • Piperazine Substitution: Nucleophilic aromatic substitution at position 5 of the thiadiazole ring using 1-(2-(4-fluorophenyl)acetyl)piperazine.

  • Thioether Linkage Installation: Reaction of the thiadiazole-thiol intermediate with N-(2-methoxyethyl)chloroacetamide in the presence of a base .

Analytical Validation

Critical quality control steps employ:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the fluorophenyl group (δ 7.1–7.3 ppm) and methoxyethyl protons (δ 3.3–3.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 453.55 (M+H⁺) .

  • High-Performance Liquid Chromatography (HPLC): Purity assessments typically exceed 95% .

Biological Activity and Mechanism

Antimicrobial Activity

Thiadiazole derivatives are known for broad-spectrum antimicrobial properties. Structural analogs inhibit Escherichia coli and Candida albicans with MIC values of 8–32 μg/mL, though direct data for this compound are pending . The 4-fluorophenyl group may enhance membrane penetration, while the piperazine moiety could modulate target binding .

Pharmacological Profiling

ADME Considerations

  • Absorption: Moderate LogP (~2.1) favors intestinal absorption.

  • Metabolism: Likely hepatic, with potential CYP3A4-mediated oxidation of the piperazine ring .

  • Excretion: Predominantly renal, given the polar acetamide and methoxyethyl groups.

Toxicity Profile

Preliminary cytotoxicity assays on normal human dermal fibroblasts (HDF) reveal >80% cell viability at 10 μM, indicating selective toxicity toward cancer cells .

Comparative Analysis with Structural Analogs

Compound ModificationsBiological Activity (IC₅₀)Key FindingsSource
Replacement of 4-fluorophenyl with 4-Cl0.9 μM (A431)Enhanced VEGFR-2 inhibition
Substitution of methoxyethyl with methyl5.2 μM (HT-29)Reduced solubility
Addition of nitro group to thiadiazole3.8 μM (PC3)Increased metabolic stability

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